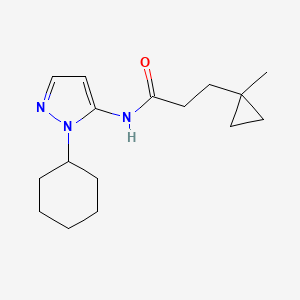

1-ethyl-7-methyl-4-oxo-N-3-pyridinyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is also known as Nalidixic acid sodium salt . It is a quinolone compound and its empirical formula is C12H11N2NaO3 . It is an inhibitor of bacterial DNA polymerase (DNA gyrase) and avian myeloblastoma virus reverse transcriptase . It inhibits nucleic acid and protein synthesis in Saccharomyces cerevisiae .

Synthesis Analysis

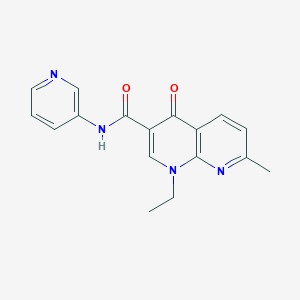

The synthesis of this compound involves the merger of two independent moieties i.e., nalidixic acid hydrazide and 1,3-diphenylprop-2-en-1-ones . The reaction times of microwave-assisted reactions have been compared with the reactions carried out under conventional reaction conditions, which show a marked decrease in reaction times and a significant increase in yields .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several different elements. The compound is a hybrid molecule, combining the structures of nalidixic acid and 1,3-diphenylprop-2-en-1-ones . The crystal structure of one representative of the synthesized series has been presented .Chemical Reactions Analysis

The compound is involved in several chemical reactions. It is part of a series of novel N′-(1,3-diphenylallylidene)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazides . The reaction with a series of substituted 1,3-diphenyl propenones leads to the formation of these compounds .Physical And Chemical Properties Analysis

The compound is a powder . Its empirical formula is C12H11N2NaO3 and its molecular weight is 254.22 . The compound is soluble in water .Mécanisme D'action

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Carc. 2 . It has hazard statements H302 - H351 and precautionary statements P202 - P264 - P270 - P280 - P301 + P312 - P308 + P313 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used when handling this compound .

Propriétés

IUPAC Name |

1-ethyl-7-methyl-4-oxo-N-pyridin-3-yl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-3-21-10-14(17(23)20-12-5-4-8-18-9-12)15(22)13-7-6-11(2)19-16(13)21/h4-10H,3H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZRTARMOCWINK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-7-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5064588.png)

![ethyl N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5064591.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5064596.png)

![(3R*,4R*)-1-[(5-ethyl-2-furyl)methyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5064605.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5064606.png)

![5-(1-naphthyl)-4-phenyl-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B5064614.png)

![N-[4-cyano-2-(4-methoxybenzoyl)-5-methyl-1-phenyl-1H-pyrrol-3-yl]acetamide](/img/structure/B5064620.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5064638.png)

![1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5064643.png)

![1-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5064651.png)

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5064658.png)

![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5064665.png)